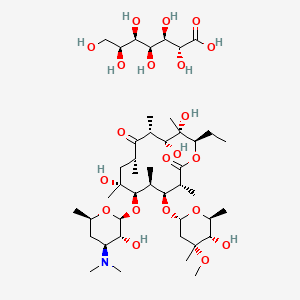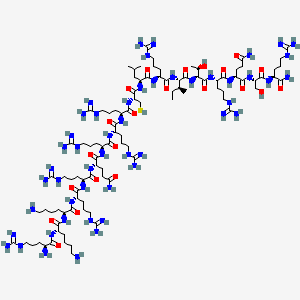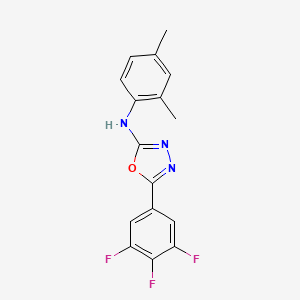
Pim-1 kinase inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pim-1 kinase inhibitor 1 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine protein kinase that belongs to the proviral insertion site in Moloney murine leukemia virus (PIM) family. Pim-1 kinase plays a crucial role in regulating cell survival, proliferation, and motility. It is involved in various signaling pathways and is often overexpressed in several types of cancer, including prostate cancer and leukemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of heterocyclic compounds, which are known for their strong effects on the suppression of Pim-1 kinase . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated systems for precise control of reaction parameters and purification processes to obtain the final product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Pim-1 kinase inhibitor 1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
科学的研究の応用
Pim-1 kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pim-1 kinase in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of Pim-1 kinase inhibition on cell survival, proliferation, and motility.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as prostate cancer and leukemia, where Pim-1 kinase is overexpressed
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim-1 kinase.
作用機序
Pim-1 kinase inhibitor 1 exerts its effects by binding to the active site of Pim-1 kinase, thereby blocking its activity. This inhibition disrupts the phosphorylation of downstream targets involved in cell survival, proliferation, and motility. The molecular targets and pathways involved include the MAPK/NF-κB/NLRP3 signaling pathways, which play a crucial role in inflammatory responses and cancer progression .
類似化合物との比較
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 1 include other inhibitors targeting the Pim kinase family, such as Pim-2 and Pim-3 inhibitors. These compounds share structural similarities and often exhibit overlapping biological activities .
Uniqueness
This compound is unique in its high specificity and potency against Pim-1 kinase compared to other inhibitors. It has been shown to effectively suppress the activity of Pim-1 kinase in various cancer cell lines, making it a valuable tool for research and potential therapeutic applications .
Conclusion
This compound is a potent and specific inhibitor of Pim-1 kinase with significant applications in scientific research and potential therapeutic use. Its synthesis involves multiple steps and optimized reaction conditions, and it undergoes various chemical reactions to form active derivatives. The compound’s mechanism of action and its comparison with similar inhibitors highlight its uniqueness and importance in the field of cancer research.
特性
分子式 |
C19H13N3O3 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H13N3O3/c20-11-14(19(25)21-15-5-7-16(23)8-6-15)10-13-9-12-3-1-2-4-17(12)22-18(13)24/h1-10,23H,(H,21,25)(H,22,24)/b14-10+ |
InChIキー |
PQNSPQNJTRBBNM-GXDHUFHOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)



![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)




![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

